3-(4-Chlorobenzyl)pyrrolidine oxalate
Description
Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in the design and synthesis of biologically active compounds. frontiersin.org Its prevalence in pharmaceutical science is not coincidental; the pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov
The significance of this scaffold is rooted in several key structural features:
Three-Dimensionality : Unlike flat, two-dimensional aromatic rings, the saturated, non-planar nature of the pyrrolidine ring provides increased three-dimensional coverage. nih.govresearchgate.net This feature, arising from the sp³-hybridization of its carbon atoms, allows for a more effective exploration of the pharmacophore space, which is crucial for the stereospecific interactions required for biological activity. researchgate.netnih.gov
Stereochemistry : The pyrrolidine ring contains chiral centers, contributing significantly to the stereochemistry of a molecule. researchgate.netnih.gov The spatial orientation of substituents on the ring can lead to different biological profiles, as enantiomers often exhibit different binding modes to target proteins. researchgate.netnih.gov
Structural Versatility : Pyrrolidine and its derivatives are widely used as organocatalysts, ligands for transition metals, and chiral controllers in asymmetric synthesis. nih.gov The scaffold can be constructed from various cyclic or acyclic precursors or functionalized from pre-existing rings like proline, making it a versatile tool for synthetic chemists. researchgate.netnih.gov
The molecular complexity afforded by the pyrrolidine scaffold is considered essential for the clinical success of new bioactive molecules. nih.gov This structural diversity allows for the design of novel drug candidates with potentially improved activity and reduced toxicity. frontiersin.org
Overview of 3-(4-Chlorobenzyl)pyrrolidine Oxalate (B1200264) as a Versatile Chemical Entity
3-(4-Chlorobenzyl)pyrrolidine oxalate is a chemical compound that integrates the significant pyrrolidine scaffold with a 4-chlorobenzyl group. chemimpex.com This combination makes it a valuable intermediate and building block in medicinal chemistry and pharmaceutical development. chemimpex.com The oxalate salt form is particularly noted for enhancing the compound's solubility, which simplifies its handling and incorporation into various formulations. chemimpex.com
The primary utility of this compound lies in its role as a precursor in the synthesis of more complex, bioactive molecules. chemimpex.com Its structure is particularly relevant for researchers focused on drug discovery. chemimpex.com Research applications for this compound are concentrated in several key areas:
Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals, with a particular focus on the development of medications targeting neurological disorders. chemimpex.com
Biochemical Research : The compound is employed in studies that examine the interactions between neurotransmitters and their receptors, contributing to the understanding of complex biological systems. chemimpex.com
Drug Formulation : Its properties make it suitable for use in formulating drug delivery systems, potentially enhancing the bioavailability of active pharmaceutical ingredients. chemimpex.com
Analytical Chemistry : It is also utilized as a reference standard in analytical techniques such as chromatography and spectrometry to ensure accurate and reliable results. chemimpex.com
The stability of the compound and its compatibility with a range of reaction conditions make it an essential component for chemical libraries aimed at advancing pharmaceutical innovation. chemimpex.com
Chemical Compound Data
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 957998-82-2 chemimpex.com |
| Molecular Formula | C11H14ClN·C2H2O4 chemimpex.com |
| Molecular Weight | 285.73 g/mol chemimpex.com |
| MDL Number | MFCD04117740 chemimpex.com |
| PubChem ID | 17749753 chemimpex.com |
Structure
2D Structure
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.C2H2O4/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;3-1(4)2(5)6/h1-4,10,13H,5-8H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOICAQLWBUQOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589966 | |
| Record name | Oxalic acid--3-[(4-chlorophenyl)methyl]pyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003561-94-1, 957998-82-2 | |
| Record name | Pyrrolidine, 3-[(4-chlorophenyl)methyl]-, ethanedioate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003561-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalic acid--3-[(4-chlorophenyl)methyl]pyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 4 Chlorobenzyl Pyrrolidine Oxalate and Analogous Pyrrolidine Derivatives
Strategies for Pyrrolidine (B122466) Core Construction
The construction of the pyrrolidine scaffold is a central theme in modern organic synthesis. Chemists have devised a multitude of strategies that offer control over stereochemistry and substitution patterns, crucial for tailoring the properties of the final molecules.
Cycloaddition Reactions in Pyrrolidine Synthesis
Cycloaddition reactions, particularly [3+2] cycloadditions, represent one of the most powerful and atom-economical methods for assembling the five-membered pyrrolidine ring. These reactions involve the combination of a three-atom component with a two-atom component to directly form the heterocyclic core, often with a high degree of stereocontrol.
Glycine (B1666218) and its esters are versatile and readily available starting materials for the synthesis of pyrrolidine derivatives. nih.gov They can serve as precursors to azomethine ylides, which are key intermediates in [3+2] cycloaddition reactions. nih.gov This approach has been extensively reviewed for its utility in creating polycyclic compounds containing the pyrrolidine moiety. nih.govmdpi.com The reaction typically involves the condensation of a glycine derivative with an aldehyde or ketone to generate the azomethine ylide in situ, which then reacts with a dipolarophile (an alkene or alkyne) to yield the pyrrolidine ring. nih.gov
Recent advancements have focused on decarboxylative cycloaddition strategies, where the in situ generation of the azomethine ylide from an α-amino acid and an aldehyde is followed by its reaction with a dipolarophile. mdpi.com This method is particularly effective for the synthesis of highly functionalized pyrrolidines. The scope of these reactions is broad, accommodating various aldehydes and electron-deficient alkenes. mdpi.com
| Reactant 1 | Reactant 2 | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
| Glycine | Aldehyd | Maleimide | Zeolite HY, 90 °C | Spiro-pyrrolidine-oxindole | mdpi.com |
| Glycine | Aldehyde | Olefinic Oxindole | BzOH, 150 °C | Double cyclization product | mdpi.com |
| Glycine Ester | 1,3-Dienyl ester tethered O-hydroxyarylaldehyde | (intramolecular) | Heat | Tricyclic pyrrolidinochromene | rsc.org |
Azomethine ylides are highly reactive 1,3-dipoles that are central to the synthesis of pyrrolidines via [3+2] cycloaddition reactions. nih.gov These reactions are known for their high regio- and stereoselectivity, allowing for the construction of complex pyrrolidine structures with multiple stereocenters in a single step. nih.govnih.gov The generation of azomethine ylides can be achieved through various methods, including the thermal or photochemical ring-opening of aziridines, the desilylation of α-silylamines, and the condensation of α-amino esters with carbonyl compounds. nih.gov
The versatility of this method is demonstrated by the wide range of dipolarophiles that can be employed, including alkenes, alkynes, and allenes, leading to a diverse array of substituted pyrrolidines. nih.gov The reaction can be performed intermolecularly or intramolecularly, with the latter being particularly useful for the synthesis of fused and bridged bicyclic systems. nih.gov Catalytic asymmetric versions of this reaction have also been developed, providing enantiomerically enriched pyrrolidines. acs.org
| Ylide Precursor | Dipolarophile | Catalyst/Conditions | Key Feature | Reference |
| Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Alkene | N/A | Unstabilized azomethine ylide | nih.gov |
| α-Amino ester imine | Nitrostyrene | Silver acetate, triethylamine | N-metallo azomethine ylide | nih.gov |
| Resin-bound aldehyde, sarcosine | Acyclic alkene | Solid-phase synthesis | Three-component 1,3-dipolar cycloaddition | researchgate.net |
| Tertiary Amide/Lactam | Conjugated Alkene | Iridium complex (Vaska's complex), TMDS | Reductive generation of azomethine ylide | nih.govacs.org |
Ring Contraction Approaches to Pyrrolidines
An alternative and innovative strategy for pyrrolidine synthesis involves the ring contraction of larger, more readily available heterocyclic systems, such as pyridines. osaka-u.ac.jpbohrium.comresearchgate.netwilddata.cn This approach is considered a form of skeletal editing and offers a unique entry into functionalized pyrrolidine derivatives. osaka-u.ac.jpbohrium.com A recently developed photo-promoted ring contraction of pyridines with a silylborane reagent yields pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jp This reaction demonstrates a broad substrate scope and high functional group compatibility. osaka-u.ac.jpresearchgate.net The mechanism is proposed to proceed through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. osaka-u.ac.jpbohrium.comresearchgate.net
Another example involves the thermal "Spino" ring contraction of chiral hydroxamic acids derived from glutaric anhydride. nih.gov This stereospecific reaction allows for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines. nih.gov The process begins with an asymmetric allylic alkylation to establish the stereochemistry, followed by the ring contraction. nih.gov
| Starting Material | Reagents | Key Intermediate | Product | Reference |
| Pyridine | Silylborane | Vinylazomethine ylide | 2-Azabicyclo[3.1.0]hex-3-ene derivative | osaka-u.ac.jpbohrium.comresearchgate.net |
| Chiral Hydroxamic Acid (from glutaric anhydride) | Heat | N-trifloxy lactam | Enantioenriched 2,2-disubstituted pyrrolidine | nih.gov |
Reductive Cyclization Methods for Pyrrolidine Derivatives
Reductive cyclization represents a broad class of reactions for constructing pyrrolidine rings. A notable modern approach is the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams. nih.govacs.org This method allows for the formation of both stabilized and unstabilized azomethine ylides under mild conditions, which then undergo [3+2] cycloaddition with conjugated alkenes. nih.govacs.org The reaction is highly selective and provides access to a wide range of highly substituted pyrrolidines and polycyclic amine products. nih.govacs.org
Another strategy involves a one-pot, two-stage synthesis of multifunctionalized spiro[oxindole-3,3'-pyrrolidine]s. researchgate.net This process begins with an organocatalyzed nitro-Michael addition, followed by a metal-catalyzed reductive cyclization cascade. researchgate.net Cobalt-catalyzed reductive coupling of nitriles and acrylamides has also been reported to yield pyrrolidinone derivatives. organic-chemistry.org The mechanism is thought to involve the formation of a cobaltaazacyclopentene intermediate. organic-chemistry.org Radical cyclization approaches have also been explored for the synthesis of disubstituted pyrrolidines. diva-portal.org
| Precursor(s) | Catalyst/Reductant | Key Transformation | Product | Reference |
| Tertiary Amide/Lactam, Conjugated Alkene | Iridium (Vaska's complex), TMDS | Reductive [3+2] cycloaddition | Highly substituted pyrrolidine | nih.govacs.org |
| Indolylidenecyanoester, Nitroalkane | Organocatalyst, then Metal Catalyst/H₂ | Nitro-Michael addition and reductive cyclization | Spiro[oxindole-3,3'-pyrrolidine] | researchgate.net |
| Nitrile, Acrylamide | Co(dppe)I₂, Zinc | Reductive coupling | 5-Methylenepyrrolidinone | organic-chemistry.org |
Multicomponent Reaction Protocols for Pyrrolidine Scaffolds
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single pot from three or more starting materials. researchgate.nettandfonline.comtandfonline.comacs.org These reactions are highly efficient in terms of atom and step economy. researchgate.nettandfonline.com The synthesis of pyrrolidine derivatives has greatly benefited from the development of novel MCRs. researchgate.nettandfonline.comtandfonline.com
Many of these MCRs also proceed through the in situ formation of azomethine ylides. tandfonline.comtandfonline.com For example, a one-pot, three-component [3+2] cycloaddition reaction between isatin, a glycine ester, and a dipolarophile can generate rhodanine-substituted spirooxindole pyrrolidine derivatives. tandfonline.com Another MCR involves the reaction of aldehydes, amino acid esters, and chalcones to produce pyrrolidine-2-carboxylates. tandfonline.com Asymmetric MCRs have also been developed, enabling the diastereoselective synthesis of highly substituted pyrrolidines. nih.gov
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference |
| Isatin | Glycine methyl ester chloride | (Z)-5-Arylidine-2-thioxothiazolidin-4-one | Triethylamine, reflux | Rhodanine-substituted spirooxindole pyrrolidine | tandfonline.com |
| Aldehyde | Amino acid ester | Chalcone | Potassium carbonate, Iodine | Pyrrolidine-2-carboxylate | tandfonline.com |
| Optically active phenyldihydrofuran | N-tosyl imino ester | Allyltrimethylsilane | TiCl₄ | Highly substituted pyrrolidine | nih.gov |
| Diazocarbonyl compound | Aniline/Alcohol | Electrophile | Transition metal catalyst | Polyfunctional acyclic amino acid derivatives | acs.org |
Stereoselective Synthesis of Pyrrolidine Derivatives
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For pyrrolidine derivatives, several powerful strategies have been developed to achieve high levels of enantiopurity. These can be broadly categorized into chiral pool approaches, organocatalytic asymmetric synthesis, and metal-catalyzed asymmetric reactions.
Chiral Pool Approaches for Enantiopure Pyrrolidines
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Amino acids, such as proline and hydroxyproline, are particularly valuable precursors for the synthesis of pyrrolidine-containing drugs due to their inherent pyrrolidine ring and defined stereochemistry. mdpi.com For instance, (S)-prolinol, obtained from the reduction of proline, serves as a common starting point for the synthesis of various pharmaceuticals. mdpi.com The synthesis of Daclatasvir, a medication for hepatitis C, involves the alkylation of N-protected proline. mdpi.com
Beyond proline, other chiral starting materials like (R)-aspartic acid and (S)-aspartic acid have been employed to synthesize 3-pyrrolidinylisoxazoles. nih.gov This approach leverages the existing stereocenters of the starting material to construct the desired enantiomer of the target molecule. The synthesis of pyrrolidine-based organocatalysts has also been achieved starting from (R)-glyceraldehyde acetonide, demonstrating the versatility of carbohydrates in the chiral pool. beilstein-journals.org
Table 1: Examples of Chiral Pool Starting Materials for Pyrrolidine Synthesis
| Chiral Starting Material | Target Pyrrolidine Derivative | Reference |
| L-Proline / 4-Hydroxy-L-proline | Various drug precursors and organocatalysts | mdpi.comunibo.it |
| (R)- and (S)-Aspartic Acid | 3-Pyrrolidinylisoxazoles | nih.gov |
| (R)-Glyceraldehyde Acetonide | Pyrrolidine-based organocatalysts | beilstein-journals.org |
Organocatalytic Asymmetric Synthesis of Pyrrolidines
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including pyrrolidines. nih.gov This approach avoids the use of often toxic and expensive metal catalysts and relies on small organic molecules to induce chirality. Key reactions in the organocatalytic synthesis of pyrrolidines include the Michael addition and [3+2] cycloaddition reactions.
The Michael addition of aldehydes to nitroolefins is a well-established method for constructing substituted pyrrolidines. nih.gov Proline-derived organocatalysts, particularly those with bulky substituents, have shown high efficacy in these reactions. beilstein-journals.org For example, new pyrrolidine-based organocatalysts synthesized from chiral imines derived from (R)-glyceraldehyde acetonide have been successfully employed in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org
The [3+2] cycloaddition of azomethine ylides with various dipolarophiles is another cornerstone of organocatalytic pyrrolidine synthesis, allowing for the creation of multiple stereocenters in a single step. mappingignorance.orgacs.org Bifunctional organocatalysts, such as those derived from quinine, have been developed for the remote (3+2)-cycloaddition to 4-(alk-1-en-1-yl)-3-cyanocoumarins, yielding highly functionalized pyrrolidines with excellent stereocontrol. nih.gov These reactions often proceed with high yields and enantioselectivities, providing access to a diverse range of complex pyrrolidine structures. researchgate.net
Table 2: Organocatalytic Asymmetric Synthesis of Pyrrolidines
| Reaction Type | Organocatalyst Type | Key Features | Reference |
| Michael Addition | Proline-derived with bulky substituents | High yields and enantioselectivities in the addition of aldehydes to nitroolefins. | beilstein-journals.orgnih.gov |
| [3+2] Cycloaddition | Quinine-derived bifunctional catalysts | Highly efficient for remote cycloadditions, creating multiple stereocenters. | acs.orgnih.gov |
| [3+2] Cycloaddition | Bifunctional thiourea (B124793) and squaramide organocatalysts | Effective for the synthesis of spirooxindole pyrrolidines. | researchgate.net |
Metal-Catalyzed Asymmetric Reactions, including Ring-Closing Enyne Metathesis
Metal-catalyzed reactions offer a powerful and versatile platform for the asymmetric synthesis of pyrrolidines. Among these, ring-closing enyne metathesis (RCEYM) has proven to be a particularly effective strategy for the construction of the pyrrolidine ring. This reaction, often catalyzed by ruthenium complexes such as the Grubbs catalyst, allows for the formation of cyclic structures from acyclic precursors containing both an alkene and an alkyne functionality. organic-chemistry.orgchim.itorganic-chemistry.org
The RCEYM reaction is atom-economical and can be performed under mild conditions. organic-chemistry.org It has been successfully applied to the synthesis of a variety of nitrogen heterocycles, including pyrrolines, which can be subsequently reduced to pyrrolidines. chim.it The use of chiral ruthenium catalysts has enabled the development of asymmetric RCEYM reactions, providing access to enantiomerically enriched pyrrolidine derivatives. nih.gov For instance, chiral molybdenum catalysts have been used to access cyclic amines with up to 98% ee. nih.gov The choice of catalyst is crucial, with second-generation Grubbs catalysts often showing higher activity and broader substrate scope. organic-chemistry.orgacs.org
Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines represents another powerful metal-catalyzed approach to chiral pyrrolidines. nih.gov The development of novel phosphoramidite (B1245037) ligands has been central to the success of this methodology, enabling the synthesis of a wide variety of pyrrolidine cycloadducts with excellent yields and selectivities. nih.gov
Table 3: Metal-Catalyzed Asymmetric Synthesis of Pyrrolidines
| Reaction Type | Catalyst System | Key Features | Reference |
| Ring-Closing Enyne Metathesis | Grubbs Ruthenium Catalysts | Atom-economical, proceeds under mild conditions. | organic-chemistry.orgnih.govacs.org |
| Asymmetric Ring-Closing Metathesis | Chiral Molybdenum or Ruthenium Catalysts | Provides access to enantioenriched cyclic amines. | nih.gov |
| [3+2] Cycloaddition | Palladium with Phosphoramidite Ligands | High yields and enantioselectivities for the reaction of TMM with imines. | nih.gov |
Introduction and Functionalization of the 4-Chlorobenzyl Moiety
Once the chiral pyrrolidine core is established, the next critical step is the introduction of the 4-chlorobenzyl group at the desired position, followed by potential further derivatization to modulate the compound's properties.
Benzylation Strategies in Pyrrolidine Chemistry
The introduction of a benzyl (B1604629) group onto a pyrrolidine ring is a common transformation in organic synthesis. For the synthesis of 3-(4-chlorobenzyl)pyrrolidine, the 4-chlorobenzyl group is typically introduced via nucleophilic substitution or reductive amination.
Direct N-benzylation of the pyrrolidine nitrogen is a straightforward process, often achieved by reacting the pyrrolidine with a benzyl halide in the presence of a base. However, for the synthesis of C-benzylated pyrrolidines, more elaborate strategies are required. One common approach involves the use of organometallic reagents. For example, a Grignard reagent or an organolithium species derived from 4-chlorobenzyl bromide can be added to an appropriate electrophilic pyrrolidine precursor, such as an N-protected 3-pyrrolidinone.
Reductive amination is another powerful method for introducing a benzyl group, particularly for N-benzylation. This reaction involves the condensation of a primary or secondary amine with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of N-benzylpyrrolidines, this would involve the reaction of pyrrolidine with benzaldehyde (B42025) in the presence of a reducing agent. While this is a common method for N-alkylation, adaptation for C-alkylation is less direct.
Site-Selective Chlorination and Derivatization
The 4-chlorobenzyl moiety offers a handle for further functionalization, allowing for the synthesis of a library of analogs for structure-activity relationship studies. Site-selective chlorination of a benzyl group can be challenging, but modern synthetic methods have provided solutions. For instance, copper-catalyzed site-selective benzylic C-H chlorination has been developed, offering high selectivity for the benzylic position. This method can be followed by nucleophilic substitution to introduce a variety of functional groups.
The chlorine atom on the benzene (B151609) ring can also be a site for derivatization, although this is generally less facile than reactions at the benzylic position. Nucleophilic aromatic substitution on chloroarenes typically requires harsh conditions or the presence of strong electron-withdrawing groups. However, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, can be employed to form new carbon-carbon or carbon-heteroatom bonds at the chlorinated position, provided a suitable catalyst system is used.
Furthermore, the benzyl group itself can be derivatized. For example, electrophilic aromatic substitution reactions, such as nitration or further halogenation, can be performed on the benzene ring, although the directing effects of the existing chloro and alkyl substituents must be considered. The reactivity of the 4-chlorobenzyl group provides a versatile platform for the late-stage diversification of pyrrolidine-based compounds.
Oxalate (B1200264) Salt Formation Strategies for Research Utility
The conversion of amine-containing compounds, such as 3-(4-Chlorobenzyl)pyrrolidine, into their oxalate salts is a frequently employed strategy in research and pharmaceutical development. This derivatization is performed to enhance the physicochemical properties of the parent compound, thereby facilitating its handling, characterization, and formulation for preclinical studies. The selection of oxalic acid as a salt-forming agent is often driven by its ability to produce stable, crystalline salts with improved properties compared to the freebase form.
Methodologies for Oxalate Salt Derivatization
The formation of an oxalate salt from a parent amine is a straightforward acid-base reaction that results in the formation of a salt through proton transfer. The methodologies are designed to be efficient, yield high-purity crystalline solids, and be scalable for research and development purposes. Common strategies involve solution-based precipitation and recrystallization.
A general and widely applicable method involves the dissolution of the amine freebase in a suitable organic solvent, followed by the addition of a stoichiometric amount of oxalic acid. sciencemadness.org
Key Steps in Oxalate Salt Formation:
Solvent Selection: The initial step involves selecting an appropriate solvent system. Alcohols such as isopropanol (B130326) (IPA), ethanol, or methanol (B129727) are commonly used due to their ability to dissolve both the amine freebase and oxalic acid. sciencemadness.orgsciencemadness.org Acetone (B3395972) is another effective solvent that can facilitate rapid precipitation and high yields. google.com The choice of solvent can influence the crystal form (polymorph) of the resulting salt, which in turn affects its physical properties.
Dissolution: The amine, in its freebase form, is dissolved in the chosen solvent. Gentle heating may be applied to ensure complete dissolution. Separately, a solution of one equivalent of anhydrous oxalic acid or oxalic acid dihydrate is prepared in the same solvent. sciencemadness.orggoogle.com
Salt Formation and Precipitation: The oxalic acid solution is added dropwise to the stirred amine solution at room temperature. sciencemadness.org The formation of the oxalate salt is typically rapid, often resulting in the spontaneous precipitation of the product from the solution. google.com In instances where precipitation is not immediate, it can be induced by cooling the mixture in an ice bath or by adding a non-polar "anti-solvent" such as diethyl ether, which reduces the solubility of the salt. sciencemadness.org
Isolation and Purification: The precipitated solid is collected via vacuum filtration. The resulting solid, which may appear as a gel-like substance or a crystalline powder, is then washed with a small amount of cold solvent or an anti-solvent (like ether) to remove any residual unreacted starting materials. sciencemadness.org For further purification, the crude salt can be recrystallized. This is achieved by dissolving the salt in a minimal amount of a hot solvent in which it is soluble and then allowing it to cool slowly, promoting the formation of well-defined, high-purity crystals. sciencemadness.org
An illustrative example is the preparation of N,N'-di-sec-butyl-p-phenylene diamine mono-oxalate, where solutions of the amine and oxalic acid dihydrate in acetone were mixed at room temperature, leading to immediate precipitation and a near-quantitative yield of the salt after filtration and drying. google.com
| Step | Parameter | Typical Reagents/Conditions | Purpose |
| 1. Dissolution | Solvent | Isopropyl Alcohol (IPA), Ethanol, Acetone | To dissolve the amine freebase and oxalic acid. |
| 2. Reaction | Reagent | Anhydrous Oxalic Acid or Oxalic Acid Dihydrate (1 equivalent) | To react with the amine and form the salt. |
| Temperature | Room Temperature | To control the reaction rate and crystallization. | |
| 3. Precipitation | Technique | Cooling (ice bath), Addition of anti-solvent (e.g., diethyl ether) | To induce the formation of a solid from the solution. |
| 4. Isolation | Method | Vacuum Filtration | To separate the solid salt from the liquid. |
| 5. Purification | Method | Recrystallization from a suitable solvent | To remove impurities and obtain a high-purity crystalline product. |
This interactive table summarizes the general methodology for the derivatization of amines into their oxalate salts.
Impact of Oxalate Salt Form on Research Handling and Formulation Development
The conversion of a compound to its oxalate salt form can have a profound impact on its suitability for research and development, primarily by improving its handling characteristics and formulation properties. Many amine freebases are oils or low-melting-point solids, which can be challenging to purify and handle accurately. sciencemadness.org In contrast, their oxalate salts are typically crystalline solids with well-defined melting points, which simplifies their purification, characterization, and weighing for experimental use. sciencemadness.org
Improved Physicochemical Properties:
The primary advantages conferred by oxalate salt formation are enhancements in solubility, dissolution rate, and stability, which are critical for formulation development and achieving desired therapeutic outcomes.
Solubility and Dissolution: For poorly soluble compounds, salt formation is a key strategy to increase aqueous solubility and dissolution rate. nih.gov A study on the anti-tuberculosis drug Ethionamide (a BCS Class II drug with poor aqueous solubility) demonstrated that its oxalate salt form exhibited a 25-fold increase in dissolution rate compared to the parent drug. This significant improvement in dissolution is a critical factor for enhancing bioavailability. researchgate.net
Bioavailability: The enhanced dissolution of an oxalate salt can lead to improved absorption and bioavailability. In the same study with Ethionamide, oral administration of the oxalate salt in rats resulted in a 2.5-times higher peak plasma concentration (Cmax) and a 1.9-fold increase in the total drug exposure (AUC) compared to the free drug. researchgate.net These findings underscore the potential of oxalate salt formation to transform a compound with poor pharmacokinetic properties into a viable drug candidate.
Stability: Pharmaceutical salts often exhibit greater physical and chemical stability than their corresponding freebases. The crystalline nature of oxalate salts provides a more stable solid-state structure. For instance, certain salt hydrates have shown exceptional stability during storage under conditions of high temperature (30 ± 5 °C) and relative humidity (75 ± 5%). researchgate.net This stability is crucial for ensuring a consistent shelf life and preventing degradation of the active pharmaceutical ingredient (API) in a final drug product. nih.gov
The following table presents research findings on the impact of oxalate salt formation on the properties of the anti-TB drug Ethionamide. researchgate.net
| Property | Ethionamide (Free Drug) | Ethionamide Oxalate (Salt Form) | Improvement Factor |
| Dissolution Rate | Baseline | ~25x higher | 25 |
| Peak Plasma Conc. (Cmax) | 1.63 ± 0.15 µg/mL | 4.08 ± 0.2 µg/mL | ~2.5 |
| Time to Peak Conc. (Tmax) | 60 min | 30 min | 0.5 |
| Total Drug Exposure (AUC) | 3.41 ± 0.11 µg·h/mL | 6.49 ± 0.19 µg·h/mL | ~1.9 |
This interactive table showcases the significant enhancement in key pharmacokinetic parameters upon conversion of Ethionamide to its oxalate salt form, highlighting the utility of this strategy in drug development.
Advanced Spectroscopic and Structural Characterization Techniques for 3 4 Chlorobenzyl Pyrrolidine Oxalate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) Analysis
In a hypothetical ¹H NMR spectrum of 3-(4-Chlorobenzyl)pyrrolidine oxalate (B1200264), distinct signals corresponding to the protons of the 4-chlorobenzyl group and the pyrrolidine (B122466) ring would be expected. The aromatic protons of the 4-chlorophenyl ring would likely appear as two doublets in the range of δ 7.0-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring. The benzylic protons (CH2 group attached to the pyrrolidine ring) would likely present as a multiplet, influenced by the adjacent chiral center at the C3 position of the pyrrolidine ring.
The protons on the pyrrolidine ring itself would exhibit complex splitting patterns in the aliphatic region of the spectrum (typically δ 1.5-3.5 ppm). The proton at the C3 position, being a methine proton adjacent to the benzyl (B1604629) group and within the pyrrolidine ring, would likely appear as a complex multiplet. The protons on the other carbons of the pyrrolidine ring (C2, C4, and C5) would also show multiplets due to spin-spin coupling with neighboring protons. The N-H proton of the pyrrolidinium (B1226570) ion would be expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-(4-Chlorobenzyl)pyrrolidine Oxalate
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₄) | 7.0 - 7.5 | Doublet of Doublets |
| Benzylic (CH₂) | 2.8 - 3.2 | Multiplet |
| Pyrrolidine (CH) | 2.5 - 3.0 | Multiplet |
| Pyrrolidine (CH₂) | 1.5 - 3.5 | Multiplets |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons of the 4-chlorophenyl ring would resonate in the downfield region (δ 120-140 ppm). The carbon bearing the chlorine atom would have a characteristic chemical shift within this range. The benzylic carbon would appear around δ 40-50 ppm.
The carbons of the pyrrolidine ring would be found in the aliphatic region (δ 20-60 ppm). The C3 carbon, substituted with the benzyl group, would have a distinct chemical shift compared to the other pyrrolidine carbons. The signal for the oxalate counter-ion's carbons would be expected in the highly deshielded region of the spectrum, typically above δ 160 ppm, characteristic of carboxylate carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Oxalate (COO⁻) | > 160 |
| Aromatic (C-Cl) | 130 - 135 |
| Aromatic (C-H) | 125 - 130 |
| Aromatic (ipso-C) | 135 - 140 |
| Benzylic (CH₂) | 40 - 50 |
| Pyrrolidine (CH) | 45 - 55 |
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of the molecule, two-dimensional (2D) NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to trace the proton connectivity within the pyrrolidine ring and the benzyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the 4-chlorobenzyl group and the pyrrolidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule, particularly the relative orientation of the substituents on the pyrrolidine ring.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present.
For this compound, characteristic absorption bands would be expected. A broad band in the region of 3300-2500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary ammonium (B1175870) ion in the pyrrolidine ring, likely overlapping with O-H stretching from any trace water and C-H stretching vibrations. The aromatic C-H stretching of the chlorobenzyl group would appear around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the pyrrolidine and benzyl CH₂ groups would be observed in the 3000-2800 cm⁻¹ region.
The most prominent bands for the oxalate counter-ion would be the strong, asymmetric and symmetric C=O stretching vibrations, typically found around 1700-1600 cm⁻¹. Aromatic C=C stretching vibrations from the benzene ring would be seen in the 1600-1450 cm⁻¹ region. The C-N stretching of the pyrrolidine ring would likely appear in the 1250-1020 cm⁻¹ range. A band corresponding to the C-Cl stretching of the chlorobenzyl group would be expected in the fingerprint region, typically around 800-600 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Ammonium) | 3300 - 2500 | Broad, Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2800 | Medium |
| C=O Stretch (Oxalate) | 1700 - 1600 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| C-N Stretch | 1250 - 1020 | Medium |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak corresponding to the free base, 3-(4-Chlorobenzyl)pyrrolidine, would likely be observed. The oxalate counter-ion would not typically be observed as part of the molecular ion in most ionization techniques. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm the elemental formula (C₁₁H₁₄ClN). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the molecular ion peak.
The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the bond between the benzyl group and the pyrrolidine ring. This would lead to the formation of a tropylium (B1234903) ion or a chlorotropylium ion (m/z 125/127), and a fragment corresponding to the pyrrolidine ring. Another likely fragmentation would be the loss of the chlorobenzyl radical to give a pyrrolidinyl cation.
Table 4: Predicted Key Mass Spectrometry Fragments for 3-(4-Chlorobenzyl)pyrrolidine
| m/z | Proposed Fragment |
|---|---|
| 195/197 | [M]⁺ (Molecular ion of the free base) |
| 125/127 | [C₇H₆Cl]⁺ (Chlorotropylium ion) |
Computational Chemistry and Theoretical Investigations of 3 4 Chlorobenzyl Pyrrolidine Oxalate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 3-(4-Chlorobenzyl)pyrrolidine oxalate (B1200264), DFT studies can elucidate its optimized geometry, electronic properties, and spectroscopic characteristics.
Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 3-(4-Chlorobenzyl)pyrrolidine oxalate, this process would involve finding the minimum on the potential energy surface for both the 3-(4-Chlorobenzyl)pyrrolidinium cation and the oxalate anion.
The conformational landscape of the 3-(4-Chlorobenzyl)pyrrolidine moiety is of particular interest. The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The orientation of the 4-chlorobenzyl substituent relative to the pyrrolidine ring is also crucial. Computational studies on similar substituted pyrrolidines have shown that the preferred conformation is a result of a delicate balance between steric hindrance and electronic interactions. researchgate.net
The geometry of the 4-chlorobenzyl group itself is influenced by the electronic effects of the chlorine atom. DFT calculations on related molecules like 4-chlorotoluene (B122035) indicate that the benzene (B151609) ring remains largely planar, with minor distortions due to the substituents. researchgate.net The bond lengths and angles within the oxalate anion would also be optimized to reflect its known planar D2h symmetry.
Table 1: Representative Optimized Geometrical Parameters from DFT Studies on Analogous Structures
| Parameter | Bond/Angle | Typical Calculated Value | Source Compound |
| Bond Length | C-Cl (aromatic) | 1.75 Å | 4-Chlorotoluene researchgate.net |
| Bond Length | C-C (pyrrolidine) | 1.53 - 1.55 Å | Substituted Pyrrolidines |
| Bond Length | C-N (pyrrolidine) | 1.47 - 1.49 Å | Substituted Pyrrolidines |
| Bond Angle | C-C-C (pyrrolidine) | ~104° - 106° | Substituted Pyrrolidines |
| Dihedral Angle | Pyrrolidine Ring Puckering | Varies (Envelope/Twist) | Substituted Pyrrolidines |
This table presents typical values from computational studies on analogous compounds to illustrate expected geometrical parameters.
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorobenzyl group and the nitrogen atom of the pyrrolidine ring. The LUMO is likely to be distributed over the aromatic ring and the C-Cl bond. The oxalate anion would have its own set of molecular orbitals that interact electrostatically with the cationic part of the molecule.
Natural Bond Orbital (NBO) analysis provides a more detailed picture of the electron density distribution by describing the bonding in terms of localized orbitals. materialsciencejournal.org NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. In the 4-chlorobenzyl moiety, NBO analysis would likely show significant delocalization of the chlorine lone pairs into the antibonding π* orbitals of the benzene ring. researchgate.net
Table 2: Illustrative FMO and NBO Data from Analogous Compounds
| Analysis | Parameter | Predicted Location/Value | Significance |
| FMO | HOMO | 4-Chlorobenzyl ring, Pyrrolidine N | Region susceptible to electrophilic attack |
| FMO | LUMO | 4-Chlorobenzyl ring, C-Cl bond | Region susceptible to nucleophilic attack |
| FMO | HOMO-LUMO Gap | ~5-7 eV | Indicator of chemical reactivity and stability |
| NBO | Charge on Cl | Negative | Reflects the high electronegativity of chlorine |
| NBO | Hyperconjugation | n(Cl) -> π*(C-C) | Stabilization of the aromatic system |
This table provides a conceptual overview based on studies of similar chemical moieties.
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, key predictable parameters include vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.
Calculated vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific molecular motions, such as C-H stretching, C-N stretching, and the characteristic vibrations of the 4-chlorobenzyl group. researchgate.net Similarly, the prediction of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the molecule. The chemical environment of each nucleus, which determines its chemical shift, can be precisely calculated from the optimized molecular geometry.
Molecular Modeling and Dynamics Simulations
While DFT provides a static picture of a single molecule, molecular modeling and dynamics (MD) simulations can explore the dynamic behavior of the compound, including its conformational flexibility and interactions with its environment. nih.gov An MD simulation of this compound, potentially in a solvent or in a crystal lattice, would involve calculating the forces on each atom and solving the equations of motion over time.
These simulations can reveal the preferred conformations of the pyrrolidine ring and the rotation of the 4-chlorobenzyl group. mdpi.com They can also provide insights into the intermolecular interactions, such as hydrogen bonding between the pyrrolidinium (B1226570) cation and the oxalate anion, as well as interactions with solvent molecules. Understanding these dynamics is crucial for predicting the macroscopic properties of the compound.
Mechanistic Insights into Reaction Pathways and Intermediate Formation
Computational chemistry is also a powerful tool for investigating reaction mechanisms. The synthesis of 3-(4-Chlorobenzyl)pyrrolidine typically involves the formation of the pyrrolidine ring and the introduction of the 4-chlorobenzyl substituent. DFT calculations can be used to model the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.net
A plausible synthetic route could involve the reaction of a suitable pyrrolidine precursor with 4-chlorobenzyl bromide. Computational modeling of this SN2 reaction would involve calculating the activation energy barrier for the nucleophilic attack of a nitrogen-containing intermediate on the benzylic carbon. The calculations could also explore alternative pathways and potential side reactions, providing valuable information for optimizing the synthesis. organic-chemistry.org The formation of the oxalate salt is an acid-base reaction that is generally straightforward and less computationally intensive to model.
Analytical Methodologies for Research and Development Applications of 3 4 Chlorobenzyl Pyrrolidine Oxalate
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is an indispensable tool in pharmaceutical analysis for separating, identifying, and quantifying the individual components of a mixture. For a compound like 3-(4-Chlorobenzyl)pyrrolidine oxalate (B1200264), these techniques are crucial for assessing purity, identifying potential impurities, and performing quantitative assays.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile and thermally sensitive compounds like 3-(4-Chlorobenzyl)pyrrolidine oxalate. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In this technique, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the analyte and its impurities between the two phases.
A typical RP-HPLC method for the purity assessment of amine salts like this compound would be developed and validated according to International Council on Harmonisation (ICH) guidelines, ensuring its accuracy, precision, linearity, and robustness. pharmacyjournal.inresearchgate.net The method can be applied for the selective determination of the compound in various stages of the manufacturing process. biomedres.us
Below are typical parameters for an RP-HPLC method for a compound structurally similar to this compound.
| Parameter | Condition |
|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid) sielc.com |
| Detection | UV at a specific wavelength (e.g., 220 nm) pharmacyjournal.in |
| Flow Rate | 1.0 mL/min pharmacyjournal.in |
| Injection Volume | 10 µL dergipark.org.tr |
| Temperature | Ambient |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. For amine compounds, GC analysis can be challenging due to their polarity and potential for thermal degradation. bre.com However, with appropriate method development, such as the use of specialized columns or derivatization techniques, GC can be effectively used. bre.comresearchgate.net For instance, the analysis of pyrrolidine (B122466) derivatives has been successfully performed using GC with a flame ionization detector (FID) or a nitrogen-phosphorous detector (NPD), which offers enhanced sensitivity for nitrogen-containing compounds. keikaventures.comresearchgate.net
In some cases, derivatization of the amine to a less polar, more volatile form can improve chromatographic performance. researchgate.net Alternatively, headspace GC can be employed, where volatile degradation products formed under controlled heating are analyzed, avoiding contamination of the GC system. nih.gov
The following table outlines a potential GC method for the analysis of a related pyrrolidine compound.
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., HP-1) researchgate.net |
| Injector Temperature | 250 °C researchgate.net |
| Detector Temperature | 250 °C (FID or NPD) researchgate.net |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Isothermal or gradient temperature program |
Application as a Reference Standard in Analytical Chemistry
In analytical chemistry, a reference standard is a highly purified and well-characterized substance used as a measurement base. This compound serves as a valuable reference standard in chromatography and spectrometry. chemimpex.com Its use ensures the accuracy and reliability of analytical methods developed for its quantification or for the identification of related impurities in pharmaceutical products.
As a reference standard, it is used in several key applications:
Method Validation : It is used to validate analytical methods by establishing parameters such as accuracy, precision, linearity, and specificity. biomedres.us
Purity and Impurity Profiling : It helps in the identification and quantification of impurities in the active pharmaceutical ingredient (API) or intermediate. By comparing the chromatographic profile of a test sample to that of the reference standard, unknown peaks can be identified and their concentration determined.
Quantitative Analysis : In assays, the reference standard is used to create a calibration curve, against which the concentration of the analyte in a sample is measured. dergipark.org.trnih.gov This is essential for determining the potency of drug substances and formulations.
The availability of a well-characterized reference standard like this compound is a prerequisite for robust quality control in pharmaceutical research and manufacturing.
Applications of this compound as a Chemical Building Block in Advanced Chemical Research
The chemical compound this compound is a specialized organic molecule utilized primarily within the realms of pharmaceutical and biochemical research. Its structure, which features a pyrrolidine ring attached to a chlorobenzyl group, renders it a valuable intermediate for the synthesis of more complex molecules. The oxalate salt form of this compound often enhances its stability and solubility, facilitating its use in various chemical reactions. This article explores the multifaceted applications of this compound as a chemical building block in advanced scientific research, focusing on its role in pharmaceutical synthesis, biochemical research methodologies, and drug formulation science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Chlorobenzyl)pyrrolidine oxalate, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis of pyrrolidine derivatives often involves catalytic systems such as Ti(O-iPr)₄ and EtMgBr, which enable efficient cyclization of propargylamine precursors. For example, a reported procedure achieved an 85% yield by using column chromatography (diethyl ether:isopropyl alcohol:hexane = 1:1:8) for purification . To optimize yield, reaction parameters such as solvent polarity, catalyst loading, and temperature should be systematically screened.
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- X-ray crystallography to resolve the absolute configuration and intermolecular interactions .
- FT-IR spectroscopy to identify functional groups (e.g., C=O stretches of oxalate at ~1646 cm⁻¹) .
- ¹H/¹³C NMR to assign proton environments (e.g., pyrrolidine ring protons at δ 3.33–3.41 ppm) .
- Hirshfeld surface analysis to quantify non-covalent interactions in the crystal lattice .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Essential precautions include:
- Using PPE (gloves, goggles, lab coats) to prevent skin/eye contact .
- Working in a fume hood to avoid inhalation of fine particles .
- Referencing GHS hazard codes (e.g., H303/H313/H333 for ingestion, dermal, and inhalation risks) and emergency response guidelines .
Advanced Research Questions
Q. How can computational methods like DFT contribute to understanding the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic structures, frontier molecular orbitals, and reactive sites. For example, Hirshfeld surface analysis combined with DFT can map electrostatic potentials to identify regions prone to nucleophilic/electrophilic attack . Such insights guide derivatization strategies for enhanced bioactivity.
Q. What strategies are effective in resolving contradictions in spectroscopic data when characterizing novel pyrrolidine derivatives?
- Methodological Answer :
- Cross-validation : Compare NMR/IR data with X-ray crystallography results to confirm assignments .
- Isotopic labeling : Use ¹⁵N/¹³C-labeled analogs to resolve overlapping signals in complex spectra.
- Dynamic NMR : Study temperature-dependent shifts to identify conformational flexibility in the pyrrolidine ring .
Q. How can the crystal structure of 3-(4-Chlorobenzyl)pyrrolidine derivatives inform the design of compounds with enhanced biological activity?
- Methodological Answer : Crystal packing analysis reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking) critical for stability and binding. For instance, the orientation of the 4-chlorobenzyl group in the lattice can mimic bioactive conformations, aiding in structure-based drug design for targets like 11β-HSD1 .
Q. What in vitro assays are suitable for evaluating the inhibitory potential of this compound against targets like 11β-HSD1?
- Methodological Answer :
- Enzyme inhibition assays : Use recombinant 11β-HSD1 protein and monitor cortisol/cortisone conversion via LC-MS .
- Cell-based assays : Measure glucocorticoid activity in transfected HEK-293 cells using luciferase reporters.
- Kinetic studies : Determine IC₅₀ values and inhibition mechanisms (competitive/non-competitive) through Lineweaver-Burk plots.
Q. How does the choice of catalyst system influence the stereochemical outcome in the synthesis of 3-(4-Chlorobenzyl)pyrrolidine derivatives?
- Methodological Answer : Catalysts like Ti(O-iPr)₄/EtMgBr induce stereoselectivity by stabilizing specific transition states. For example, bulky ligands on titanium may favor axial attack of the propargylamine precursor, leading to a defined stereocenter at the pyrrolidine ring . Screening chiral catalysts (e.g., BINOL-derived systems) could further enhance enantiomeric excess.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
